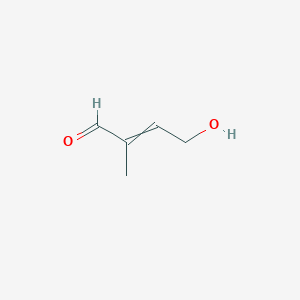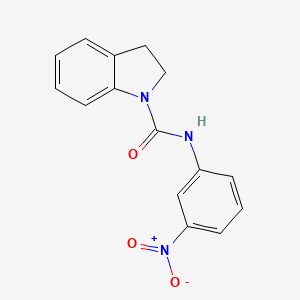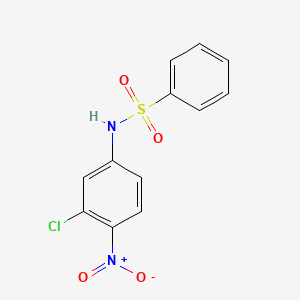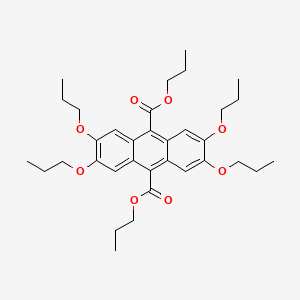![molecular formula C18H16BrNO4 B14381494 2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 88441-04-7](/img/structure/B14381494.png)
2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione is a synthetic compound known for its unique chemical structure and properties It is derived from 4-Bromo-2,5-dimethoxyphenethylamine, which is a well-known psychedelic compound
Vorbereitungsmethoden
The synthesis of 2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione involves several steps. One common method starts with the precursor 4-Bromo-2,5-dimethoxyphenethylamine. The synthetic route typically involves the following steps:
Bromination: The starting material, 2,5-dimethoxyphenethylamine, is brominated to introduce the bromine atom at the 4-position.
Formation of Isoindole: The brominated compound is then reacted with phthalic anhydride to form the isoindole ring.
Cyclization: The final step involves cyclization to form the 1,3-dione structure.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. It acts as a partial agonist for serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors . This interaction leads to changes in neurotransmitter release and signaling pathways, which can result in various physiological and psychological effects.
Vergleich Mit ähnlichen Verbindungen
2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione is similar to other compounds such as:
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Both compounds share a similar core structure, but 2C-B lacks the isoindole-1,3(2H)-dione moiety.
2,5-Dimethoxy-4-bromoamphetamine (DOB): This compound also contains the 4-bromo-2,5-dimethoxyphenyl group but differs in its overall structure and pharmacological profile.
Eigenschaften
CAS-Nummer |
88441-04-7 |
|---|---|
Molekularformel |
C18H16BrNO4 |
Molekulargewicht |
390.2 g/mol |
IUPAC-Name |
2-[2-(4-bromo-2,5-dimethoxyphenyl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16BrNO4/c1-23-15-10-14(19)16(24-2)9-11(15)7-8-20-17(21)12-5-3-4-6-13(12)18(20)22/h3-6,9-10H,7-8H2,1-2H3 |
InChI-Schlüssel |
AYRAPOVPIWFGMT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CCN2C(=O)C3=CC=CC=C3C2=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl[(prop-2-en-1-yl)sulfanyl]methaniminium](/img/structure/B14381416.png)

![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole](/img/structure/B14381426.png)

![Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B14381441.png)
![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl-](/img/structure/B14381447.png)


![1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14381468.png)
![N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14381476.png)
![4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one](/img/structure/B14381478.png)



